4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)-
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Overview
Description
4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- is a complex organic compound with a unique structure that includes multiple methoxy groups and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- typically involves multi-step organic reactionsCommon reagents used in these reactions include methanol, hydrochloric acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4H-Dibenzo(de,g)quinoline-1,2-diol, 5,6,6a,7-tetrahydro-9,10-dimethoxy-6-methyl-, (6aS)-: A similar compound with slight differences in the position and number of methoxy groups.
Apomorphine: Another related compound with similar structural features but different functional groups and biological activities.
Uniqueness
Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
88244-73-9 |
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Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4S,6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,4-diol |
InChI |
InChI=1S/C20H23NO5/c1-21-9-13(22)11-8-15(25-3)19(23)18-16-10(7-12(21)17(11)18)5-6-14(24-2)20(16)26-4/h5-6,8,12-13,22-23H,7,9H2,1-4H3/t12-,13+/m0/s1 |
InChI Key |
DPVUITDUDZIAQO-QWHCGFSZSA-N |
Isomeric SMILES |
CN1C[C@H](C2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC)O |
Canonical SMILES |
CN1CC(C2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC)O |
Origin of Product |
United States |
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